molecular formula C25H21F2N3O2S B11074383 2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B11074383
M. Wt: 465.5 g/mol
InChI Key: ZSHSIHREMZJEST-UHFFFAOYSA-N
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Description

2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of 2-(4-fluorophenyl)ethylamine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. Finally, the acetamide group is introduced through an acylation reaction with phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration can be performed using appropriate reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
  • 2-{(2Z)-3-[2-(4-methylphenyl)ethyl]-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide may exhibit unique biological activities due to the presence of fluorine atoms, which can influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C25H21F2N3O2S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-[2-(4-fluorophenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C25H21F2N3O2S/c26-18-12-10-17(11-13-18)14-15-30-24(32)22(16-23(31)28-19-6-2-1-3-7-19)33-25(30)29-21-9-5-4-8-20(21)27/h1-13,22H,14-16H2,(H,28,31)

InChI Key

ZSHSIHREMZJEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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